molecular formula C10H9N5O2S B15065430 2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine CAS No. 189113-33-5

2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine

Cat. No.: B15065430
CAS No.: 189113-33-5
M. Wt: 263.28 g/mol
InChI Key: UKBMMSYLNDPGFW-UHFFFAOYSA-N
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Description

2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine (CAS: 189113-33-5) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group linked to a 1,2,4-triazole-5-sulfonyl moiety. This structure combines the pharmacophoric imidazo[1,2-a]pyridine scaffold—a key component in drugs like Zolpidem and Alpidem—with a sulfonated triazole group, which may enhance polarity and receptor-binding specificity .

Properties

CAS No.

189113-33-5

Molecular Formula

C10H9N5O2S

Molecular Weight

263.28 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfonylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C10H9N5O2S/c16-18(17,10-11-7-12-14-10)6-8-5-15-4-2-1-3-9(15)13-8/h1-5,7H,6H2,(H,11,12,14)

InChI Key

UKBMMSYLNDPGFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CS(=O)(=O)C3=NC=NN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-1,2,4-Triazol-3-yl)sulfonyl)methyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.

    Introduction of the 1H-1,2,4-Triazole Moiety: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with a sulfonyl chloride derivative of 1H-1,2,4-triazole in the presence of a base such as triethylamine.

    Final Coupling: The final step is the coupling of the sulfonylmethyl group to the triazole ring, which can be facilitated by using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((1H-1,2,4-Triazol-3-yl)sulfonyl)methyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonylmethyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

2-(((1H-1,2,4-Triazol-3-yl)sulfonyl)methyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(((1H-1,2,4-Triazol-3-yl)sulfonyl)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues with Triazole Substituents

Several imidazo[1,2-a]pyridine derivatives with triazole substituents have been synthesized and characterized (Table 1). For example:

  • 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (15d) : Features a 1,2,3-triazole ring at position 3 of the imidazo[1,2-a]pyridine core, synthesized with a 78% yield .
  • 2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine : Distinctive for its 1,2,4-triazole isomer and sulfonyl bridge, which may confer unique electronic and steric properties .

Table 1. Structural Comparison of Selected Analogues

Compound Name Substituent Position Triazole Type Sulfonyl Group Synthesis Yield Reference
15d Position 3 1,2,3-triazol-4-yl No 78%
2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl] Position 2 1,2,4-triazole Yes Not reported

Table 2. Anticholinesterase Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Substituent Position IC50 (µM) Reference
2h R4 methyl 79
2f Unsubstituted 208
Target R2 sulfonyl-triazole Not tested

Pharmacological Potential

While commercial drugs like Zolpidem and Alpidem leverage imidazo[1,2-a]pyridine’s anxiolytic properties , the target compound’s sulfonated triazole group may redirect its application toward antimicrobial or anticancer targets. However, further in vitro studies are needed to validate these hypotheses.

Biological Activity

2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antitumor research. This article reviews the existing literature on its biological activity, highlighting key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and comparative efficacy against known standards.

Structural Overview

The molecular formula of this compound is C₁₀H₉N₅O₂S. Its structure features a triazole moiety linked to an imidazopyridine core, which is significant for its biological properties.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole core exhibit notable antibacterial properties. The following table summarizes key findings related to the antibacterial efficacy of similar triazole derivatives:

Compound TypeBacterial Strains TestedMIC (µg/mL)Reference
1,2,4-Triazole DerivativesS. aureus, E. coli0.25 - 32
N-Allyl Triazole DerivativeM. smegmatis3.25 (vs 5 for Isoniazid)
Ciprofloxacin HybridMDR E. coli0.25

The compound has shown selective activity against both Gram-positive and Gram-negative bacteria, with some derivatives being more potent than traditional antibiotics like ciprofloxacin.

Antitumor Activity

In addition to antibacterial properties, triazole derivatives have been investigated for their antitumor effects. A study focused on related triazoles demonstrated:

  • Mechanisms of Action : Induction of apoptosis through mitochondrial depolarization and activation of caspase pathways.
  • Cell Cycle Arrest : Certain triazoles were found to arrest cell growth in the G2/M phase in a concentration-dependent manner.

The following table highlights findings from antitumor studies:

Compound TypeCell Lines TestedIC50 (µg/mL)Mechanism of Action
Triazole DerivativesHeLa Cells<10 (varies by derivative)Apoptosis induction
Triazole AnaloguesJurkat Cells<15 (varies by derivative)Tubulin polymerization inhibition

Case Studies

Several case studies have explored the biological activity of triazole-containing compounds:

  • Antibacterial Study : A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated against various bacterial strains. The most active compounds demonstrated significant inhibition comparable to established antibiotics.
  • Antitumor Research : Compounds with a similar structure were evaluated for their cytotoxic effects on cancer cell lines such as HeLa and Jurkat. Results indicated that these compounds could effectively disrupt cell proliferation and induce apoptosis.

Q & A

What are the established synthetic methodologies for constructing the imidazo[1,2-a]pyridine core, and how can they be adapted for derivatives like 2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine?

(Basic)
The imidazo[1,2-a]pyridine core is typically synthesized via Cu-catalyzed three-component coupling (TCC) of 2-aminopyridines, arylaldehydes, and alkynes under microwave or thermal conditions . For derivatives with sulfonylmethyl groups, post-synthetic modifications like sulfenylation or sulfonation are effective. For example, regioselective sulfenylation at C-2 using iodine or copper catalysts allows sulfur-containing group introduction . To incorporate the 1,2,4-triazole-5-sulfonyl moiety, a two-step strategy is recommended: (i) chlorosulfonation of the methyl group, followed by (ii) nucleophilic substitution with 1H-1,2,4-triazole-5-thiol under controlled pH (6–7) and temperature (40–60°C) to minimize side reactions .

How can researchers ensure regioselectivity when introducing substituents at the C-3 position of imidazo[1,2-a]pyridine, particularly in the presence of sensitive functional groups like sulfonylmethyl?

(Advanced)
Regioselective C-3 functionalization is achieved through directed C-H activation. Copper(I)-catalyzed direct arylation with aryl halides/triflates leverages the electron-rich ring and coordinating effects of the sulfonylmethyl group for selectivity . Protecting the sulfonyl group (e.g., with tert-butyl) prevents undesired reactions. Pd(II)/N-heterocyclic carbene (NHC) catalysts enable coupling with arylboronic acids at C-3 with >90% selectivity under mild conditions (80°C in DMF) . In situ IR spectroscopy is advised to monitor kinetics and optimize reaction times .

What analytical techniques are most effective for characterizing the structural and electronic properties of this compound derivatives?

(Basic)
Multinuclear NMR (¹H, ¹³C, ¹⁵N) confirms regiochemistry, with the sulfonylmethyl group appearing as a singlet at δ 3.8–4.2 ppm in ¹H NMR . HRMS with ESI detects isotopic patterns of sulfur/chlorine . X-ray crystallography resolves packing modes affecting photophysical properties, as shown in polymorph-dependent luminescence studies . Cyclic voltammetry assesses redox behavior influenced by the electron-withdrawing sulfonyl group .

How should researchers address contradictory reports on the biological activity of imidazo[1,2-a]pyridine derivatives in COX-2 inhibition studies?

(Advanced)
Contradictions often arise from substituent positioning or assay conditions. Systematic SAR studies with controlled variables (e.g., substituent size) are critical. For instance, replacing a Mannich base at C-3 with phenylamino improved selectivity (IC50 = 0.07 μM, selectivity index = 217.1) . To resolve discrepancies:

Standardize assays (enzyme source, substrate concentration).

Perform molecular docking with COX-2 crystal structures (PDB IDs: 5IKT, 6COX).

Validate activity in primary human macrophages . Meta-analysis of IC50 values across assay types is recommended .

What strategies optimize the aqueous solubility and bioavailability of imidazo[1,2-a]pyridine derivatives containing sulfonylmethyl groups?

(Advanced)
Balancing solubility and permeability:

Introduce ionizable groups (e.g., morpholine) at C-3 via Mannich reactions for pH-dependent solubility .

Use prodrug strategies (e.g., esterification of sulfonic acid) .

Employ PEGylated liposomes for nanoformulation (encapsulation efficiency >85%) .
Calculate solubility parameters (logS) using Abraham descriptors and validate experimentally at pH 1.2, 6.8, and 7.4 .

How can computational methods predict the photophysical properties of imidazo[1,2-a]pyridine derivatives for material science applications?

(Advanced)
TD-DFT at B3LYP/6-311+G(d,p) predicts absorption/emission spectra for ESIPT-capable derivatives. For 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridines, S1 proton transfer barriers correlate with Stokes shifts (up to 11,000 cm⁻¹) . Solid-state emission is modeled using periodic boundary conditions in VASP, accounting for π-π stacking (<3.5 Å enhances charge transfer) . Machine learning models trained on 200+ structures predict λmax (±15 nm accuracy) using HOMO-LUMO gaps and dipole moments .

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